molecular formula C11H12ClNO2 B1424921 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 933719-76-7

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1424921
M. Wt: 225.67 g/mol
InChI Key: AOKQMHHJOMXSMH-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with a molecular weight of 225.67 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves the reaction of methyl 1-(3-chlorophenyl)pyrrolidine-3-carboxylate with sodium hydroxide in methanol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis and Chemical Properties

  • The acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to new 1-(arylsulfonyl)pyrrolidines. This process occurs under mild conditions, useful for synthesizing pyrrolidine-1-sulfonylarene derivatives with a phenol fragment in position 2 (Smolobochkin et al., 2017).

Applications in Drug Synthesis

  • 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is utilized in the stereospecific synthesis of Baclofen and PCPGABA (Yoshifuji & Kaname, 1995).
  • The compound has been used in the synthesis of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, with antimicrobial activity against various bacterial strains (Nural et al., 2018).

Structural and Biochemical Studies

  • Its role in the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides has been studied, which are analyzed for their conformation and biochemical properties (Burgos et al., 1992).

Complexation and Binding Studies

  • Research on the complexation of nucleotide bases by molecular tweezers with carboxylic acids has been conducted, showing significant interaction changes due to the microenvironment around the carboxylic acid group (Zimmerman et al., 1991).

Synthesis of Novel Compounds

  • This chemical has been used in the enantioselective synthesis of substituted pyrrolidines, which are significant for medicinal chemistry (Chung et al., 2005).

Future Directions

The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring different substituents and their spatial orientation, which can lead to a different biological profile of drug candidates .

properties

IUPAC Name

1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKQMHHJOMXSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679690
Record name 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid

CAS RN

933719-76-7
Record name 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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